![molecular formula C7H5Cl2NO B1294675 3,5-Dichlorobenzamide CAS No. 5980-23-4](/img/structure/B1294675.png)
3,5-Dichlorobenzamide
Overview
Description
3,5-Dichlorobenzamide is a chemical compound that is part of a broader class of dichlorobenzamide derivatives. These compounds have been synthesized and studied for various applications, including their potential use as herbicides and in the pharmaceutical industry as serotonin-3 (5-HT3) receptor antagonists .
Synthesis Analysis
The synthesis of this compound derivatives has been reported through reactions involving 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N'-dimethylformamide solution at 60 °C, yielding a series of derivatives in good yields . Another related compound, [(3-chlorobenzamido)methyl]triethylammonium chloride, was synthesized from N-(chloromethyl)-3-chlorobenzamide and triethylamine in dry acetone . These methods demonstrate the versatility in synthesizing dichlorobenzamide derivatives under various conditions.
Molecular Structure Analysis
The molecular structures of the synthesized dichlorobenzamide derivatives have been characterized using nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). X-ray crystallography has further confirmed the structures of some compounds, revealing that compound 4 crystallizes in a triclinic space group and compound 6 in a monoclinic Pn symmetry . These analyses provide detailed insights into the molecular geometry and arrangement of atoms within the dichlorobenzamide derivatives.
Chemical Reactions Analysis
The dichlorobenzamide derivatives have been involved in various chemical reactions, including their use as intermediates in the synthesis of other compounds. For instance, the synthesis of benzamide derivatives bearing heteroalicyclic rings has been reported, where the dichlorobenzamide moiety plays a crucial role in the activity of the final compounds as 5-HT3 receptor antagonists . The reactivity of these compounds under different conditions is an area of interest for further chemical investigations.
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorobenzamide derivatives have been explored through comprehensive studies. For example, a 3 × 3 isomer grid of monochlorobenzamides has been analyzed for their crystal structures and interaction environments, which can provide insights into the properties of dichlorobenzamide derivatives as well . The physicochemical properties such as solubility, melting points, and stability of these compounds are essential for their practical applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
- 3,5-Dichlorobenzamide derivatives have been synthesized through reactions involving 3,5-dichlorobenzoyl chloride and arylamine compounds. These compounds have been characterized using nuclear magnetic resonance and infrared spectroscopy. X-ray crystallography has been used to establish the structures of some of these derivatives (Zhang et al., 2020).
Regioselectivity in Metalations
- The metalation regioselectivity of 3,5-Dichlorobenzamides varies based on the type of amide (secondary versus tertiary) used. This differentiation in metalation at different positions (2-position and 4-position) is mediated through complex-induced proximity effects (CIPE) (Khani et al., 2016).
Spectroscopy and Thermodynamics
- Studies have focused on the molecular structure, spectroscopy (FT-IR, FT-Raman), thermodynamic parameters, molecular electrostatic potential, and HOMO-LUMO analysis of dichlorobenzamide derivatives. These studies are significant in understanding the degradation products of certain herbicides and their impact on environmental pollution (Tao et al., 2016).
Bioremediation and Environmental Impact
- Research has been conducted on the microbial degradation of benzonitrile herbicides like dichlobenil, which generate this compound as a degradation product. This is particularly important in the context of groundwater pollution and the development of bioremediation strategies (Holtze et al., 2008).
- Aminobacter sp. MSH1 has been studied for its ability to mineralize the groundwater micropollutant 2,6-dichlorobenzamide (BAM) through a unique chlorobenzoate catabolic pathway. This study contributes significantly to understanding the bioremediation potential for treating contaminated water (Raes et al., 2019).
Safety and Hazards
3,5-Dichlorobenzamide should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is known that the compound is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . Arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry, and biology .
Mode of Action
The compound is synthesized through reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C
Biochemical Pathways
It’s worth noting that benzene nucleus, a structural component of 3,5-dichlorobenzamide, has various applications and can interact with a wide range of biochemical pathways .
Result of Action
Some analogous derivatives of chlorobenzene, a structural component of this compound, have shown biological activity, such as antitumoral and anticonvulsive activities .
Action Environment
It’s worth noting that the synthesis of the compound involves reactions at 60 °c , suggesting that temperature could be a significant environmental factor affecting its synthesis.
properties
IUPAC Name |
3,5-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELNZTRPJTUOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208537 | |
Record name | 3,5-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5980-23-4 | |
Record name | 3,5-Dichlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5980-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.